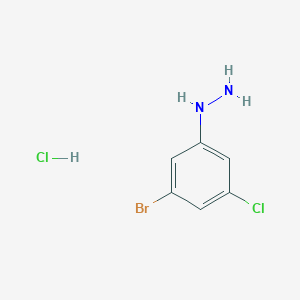

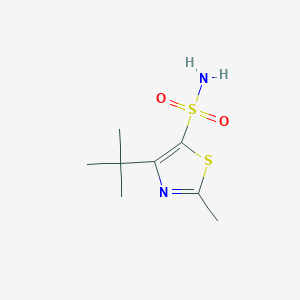

![molecular formula C14H15BrN2O B1383067 7-(Bromométhyl)-2-benzyl-2,4,5,7-tétrahydropyrano[3,4-c]pyrazole CAS No. 1422344-46-4](/img/structure/B1383067.png)

7-(Bromométhyl)-2-benzyl-2,4,5,7-tétrahydropyrano[3,4-c]pyrazole

Vue d'ensemble

Description

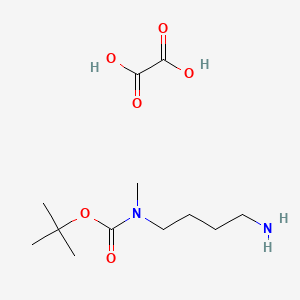

2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole is a useful research compound. Its molecular formula is C14H15BrN2O and its molecular weight is 307.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications antimicrobiennes

Ce composé a été étudié pour son potentiel dans la création de nouveaux agents antimicrobiens. La présence à la fois de benzimidazole et de pyrazole dans sa structure contribue à son activité biologique. Ces composés ont montré une efficacité contre une gamme de pathogènes microbiens, répondant au besoin urgent de nouveaux traitements contre les bactéries multirésistantes .

Recherche antivirale

Dans le contexte de la pandémie de COVID-19, il y a eu une augmentation de la synthèse de composés ayant des propriétés antivirales. Les hybrides benzimidazole-pyrazole, auxquels notre composé est lié, ont démontré des activités antivirales prometteuses, qui pourraient être essentielles dans le développement de traitements pour les infections virales .

Propriétés antitumorales

Les dérivés de benzimidazole, y compris ceux avec des cycles pyrazole, ont été reconnus pour leur action thérapeutique en tant que médicaments antitumoraux. La recherche sur ces composés continue d'être importante en raison de leur potentiel dans le traitement du cancer .

Utilisations anti-inflammatoires et analgésiques

Le squelette du composé est propice aux propriétés anti-inflammatoires et analgésiques. Cela en fait un candidat pour le développement de nouveaux médicaments contre la douleur qui pourraient être plus efficaces ou avoir moins d'effets secondaires que les options actuelles .

Recherche anti-Alzheimer

Les composés ayant des structures de benzimidazole et de pyrazole ont été associés à une activité anti-Alzheimer. La recherche en cours dans ce domaine vise à développer des médicaments qui peuvent aider à gérer ou à ralentir la progression de la maladie d'Alzheimer .

Potentiel antidiabétique

La structure unique du composé a été liée à des propriétés antidiabétiques. Cela ouvre des possibilités pour créer de nouveaux médicaments qui pourraient aider à contrôler la glycémie chez les patients diabétiques .

Capacités antioxydantes

Des études ont montré que les dérivés de benzopyrane-annulé pyrano[2,3-c]pyrazole présentent des propriétés antioxydantes. Cela suggère que notre composé pourrait être utile pour lutter contre le stress oxydatif, qui est impliqué dans diverses maladies chroniques .

Inhibition de la kinase pour la thérapie du cancer

Certains dérivés de benzopyrane-annulé pyrano[2,3-c]pyrazole ont montré une promesse dans l'inhibition de la kinase Chk1 humaine, une enzyme impliquée dans la prolifération des cellules cancéreuses. Cela indique des applications potentielles dans les thérapies anticancéreuses ciblées .

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Based on the potential involvement in suzuki–miyaura coupling reactions , it can be inferred that this compound might play a role in carbon–carbon bond formation, which is a fundamental process in organic synthesis.

Result of Action

Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that this compound might contribute to the formation of new carbon–carbon bonds, thereby enabling the synthesis of complex organic molecules.

Action Environment

It’s worth noting that the suzuki–miyaura coupling reactions, in which this compound might be involved, are known for their mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

2-benzyl-7-(bromomethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c15-8-13-14-12(6-7-18-13)10-17(16-14)9-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHULEDHHYJBFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=NN(C=C21)CC3=CC=CC=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

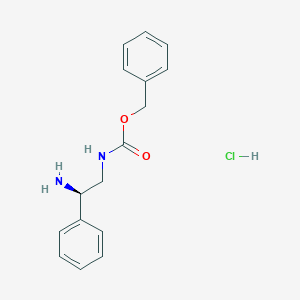

![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)

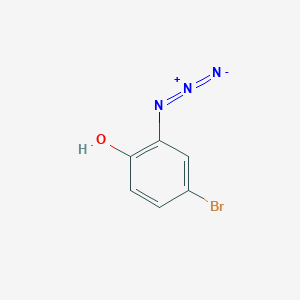

![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)

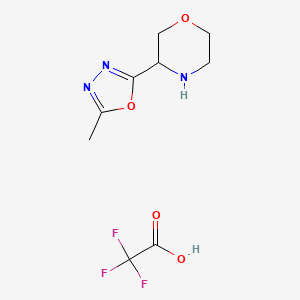

![tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382999.png)